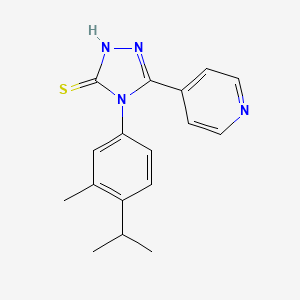

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFSWNXPXJMPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione has several scientific research applications, including:

Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.

Biological Studies: Investigated for its effects on various biological pathways and targets.

Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

The compound 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring, a thione group, and substituents that enhance its biological profile.

Triazole derivatives are known for their ability to interact with various biological targets. The mechanism of action for 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione primarily involves:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Antimicrobial Activity : The triazole moiety is recognized for its antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated significant cytotoxicity, particularly against melanoma cells, suggesting selectivity towards malignant cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 10 | High |

| MDA-MB-231 (Breast) | 20 | Moderate |

| Panc-1 (Pancreatic) | 25 | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Fungal Inhibition : Studies show that triazole derivatives exhibit potent antifungal activity against species like Candida albicans and Aspergillus fumigatus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus fumigatus | 16 µg/mL |

Case Studies

- Study on Melanoma Cells : A recent publication demonstrated that derivatives of triazole thiones exhibited enhanced cytotoxicity in 3D cell cultures compared to traditional 2D cultures. This suggests that the compound may effectively target tumor microenvironments .

- Antifungal Efficacy : Another study assessed the antifungal activity of various triazole derivatives, including our compound. It was found to be effective against drug-resistant strains of fungi, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione?

- Methodology : The synthesis of structurally analogous triazole-3-thiones typically involves cyclization of substituted hydrazides with aldehydes or ketones under basic conditions. For example, cyclization using thiourea or thiosemicarbazide in ethanol under reflux yields the triazole-thione core . For the target compound, replace the substituents (e.g., 4-isopropyl-3-methylphenyl and pyridin-4-yl groups) in the precursor molecules. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction optimization (temperature, solvent, stoichiometry) is recommended to improve yields .

Q. How can the molecular structure of this compound be experimentally validated?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., pyridine protons resonate near δ 8.5–9.0 ppm, aromatic protons from the isopropyl-methylphenyl group at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm the presence of the thione (C=S) stretch at ~1200–1250 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹ .

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodology :

- HPLC/LC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with UV detection (λ = 254 nm for aromatic systems) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen/air atmospheres.

- Solubility studies : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide formulation for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodology : Perform quantum chemical calculations (B3LYP/6-311G(d,p) basis set) to:

- Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .

- Calculate HOMO-LUMO energies to assess charge transfer behavior and redox potential. For example, triazole-thiones often exhibit HOMO-LUMO gaps <5 eV, suggesting semiconducting properties .

- Analyze molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites for reaction design .

Q. What strategies address contradictions in biological activity data for triazole-3-thiones?

- Methodology :

- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, enzymes). Compare results with experimental IC₅₀ data to validate hypotheses .

- ADME-Tox profiling : Apply in silico tools (e.g., SwissADME, ProTox-II) to assess bioavailability, cytochrome P450 interactions, and toxicity, which may explain discrepancies between in vitro and in vivo results .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

- Methodology :

- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyridyl groups. Test for activity against disease-relevant targets (e.g., antimicrobial, anticancer assays) .

- Crystallographic analysis : Compare X-ray structures to correlate steric/electronic effects with bioactivity. For example, bulky substituents (isopropyl) may improve target binding via hydrophobic interactions .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.